molecular formula C25H30N2O3 B2934990 4-methoxy-1'-(9H-xanthene-9-carbonyl)-1,4'-bipiperidine CAS No. 1705695-20-0

4-methoxy-1'-(9H-xanthene-9-carbonyl)-1,4'-bipiperidine

Cat. No.: B2934990
CAS No.: 1705695-20-0
M. Wt: 406.526
InChI Key: BCEFDONZHQNBDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-1'-(9H-xanthene-9-carbonyl)-1,4'-bipiperidine is a useful research compound. Its molecular formula is C25H30N2O3 and its molecular weight is 406.526. The purity is usually 95%.
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Scientific Research Applications

Oxidation of Polymeric Terminal Diols

4-methoxy derivatives, such as 4-methoxy-1'-(9H-xanthene-9-carbonyl)-1,4'-bipiperidine, play a crucial role in the oxidation of polymeric terminal diols. In research conducted by Yoshida, Takata, and Endo (1992), the oxidation of polymeric terminal diols with iron(III) or copper(II) salts mediated by 4-substituted-2,2,6,6-tetramethylpiperidine-1-oxyl (a stable radical) was explored. This process efficiently and selectively oxidizes hydrogenated polybutadiene terminal diol to the corresponding aldehyde- or carbonyl-terminated polymer, highlighting its potential in polymer chemistry for modifying polymer ends with carbonyl groups without intermolecular reactions (E. Yoshida, T. Takata, & T. Endo, 1992).

Properties

IUPAC Name

[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]-(9H-xanthen-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O3/c1-29-19-12-16-26(17-13-19)18-10-14-27(15-11-18)25(28)24-20-6-2-4-8-22(20)30-23-9-5-3-7-21(23)24/h2-9,18-19,24H,10-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEFDONZHQNBDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CCN(CC2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.